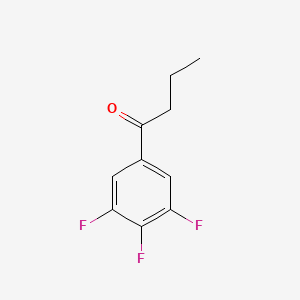
3',4',5'-Trifluorobutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',4',5'-Trifluorobutyrophenone is a fluorinated aromatic ketone with the molecular formula C9H7F3O. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a butyrophenone structure, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of butyrophenone with fluorine-containing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Aromatic Substitution: Another approach is the nucleophilic aromatic substitution of a precursor compound with a trifluoromethyl group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the ketone group to an alcohol.
Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: 3',4',5'-Trifluorobutyrophenol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3',4',5'-Trifluorobutyrophenone is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated structure enhances the stability and bioactivity of the resulting compounds, making it valuable in drug discovery and development.
作用機序
The mechanism by which 3',4',5'-Trifluorobutyrophenone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic outcomes.
類似化合物との比較
3',4'-Difluorobutyrophenone
3',5'-Difluorobutyrophenone
3,4,5-Trifluoropropiophenone
生物活性
3',4',5'-Trifluorobutyrophenone (TFBP) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is C10H8F3O, with a molecular weight of approximately 220.17 g/mol.
The biological activity of TFBP is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : TFBP has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
- Cell Signaling Modulation : It can modulate signaling pathways related to cell proliferation and apoptosis, influencing gene expression associated with these processes.
Antimicrobial Properties
Research indicates that TFBP exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
Anticancer Potential
TFBP has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of TFBP against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a moderate level of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Cancer Cell Apoptosis
In another study, TFBP was tested on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with evidence of apoptosis confirmed through flow cytometry.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 80 | 15 |
| 50 | 50 | 40 |
特性
IUPAC Name |
1-(3,4,5-trifluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUXESKIILMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














